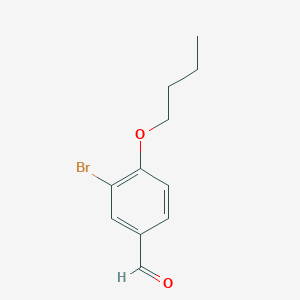
1,8-Diazafluorene
Vue d'ensemble
Description
1,8-Diazafluorene is a heterocyclic compound that features a unique structure with two nitrogen atoms incorporated into a fluorene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Diazafluorene can be synthesized through several methods. One common synthetic route involves the cyclization of 2,2’-bipyridine with formaldehyde and a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Another method involves the reaction of 2,2’-bipyridine with a suitable halogenating agent, followed by cyclization in the presence of a base. This method often requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Diazafluorene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,8-diazafluoren-9-one, a compound with significant applications in forensic science.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 1,8-Diazafluoren-9-one
Reduction: Dihydro-1,8-diazafluorene
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
1,8-Diazafluorene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its electronic properties.
Mécanisme D'action
The mechanism of action of 1,8-diazafluorene and its derivatives often involves interactions with metal ions or biological macromolecules. The nitrogen atoms in the compound can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. In biological systems, these interactions can affect enzyme activity or disrupt cellular processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorene: Lacks nitrogen atoms, making it less versatile in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing heterocycle, but with a different ring structure.
2,2’-Bipyridine: Similar in having nitrogen atoms, but does not have the fused ring system of 1,8-diazafluorene.
Uniqueness
This compound is unique due to its fused ring system with nitrogen atoms, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in coordination chemistry and materials science, where its ability to form stable complexes and participate in various reactions is highly advantageous.
Propriétés
IUPAC Name |
6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-3-8-9-4-2-6-13-11(9)7-10(8)12-5-1/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKIFEBDPFAJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C3=C1N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498124 | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244-50-8 | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3349833.png)
![Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one](/img/structure/B3349834.png)







![9H-Indeno[2,1-c]pyridine](/img/structure/B3349907.png)
![5H-Indeno[1,2-c]pyridine](/img/structure/B3349914.png)


![Pyrazino[1,2-a]indole](/img/structure/B3349936.png)
